molecular formula C6H8N2O B1296289 4-Amino-2-methoxypyridine CAS No. 20265-39-8

4-Amino-2-methoxypyridine

Cat. No. B1296289
CAS RN: 20265-39-8
M. Wt: 124.14 g/mol
InChI Key: SVEQHRSELNPKJJ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxypyridine is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-methoxypyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group (NH2) at the 4th position and a methoxy group (OCH3) at the 2nd position .


Physical And Chemical Properties Analysis

4-Amino-2-methoxypyridine has a melting point of 87-88°C . It is predicted to have a boiling point of 271.7±20.0 °C and a density of 1.139±0.06 g/cm3 . It is recommended to be stored under inert gas, in a dark place, and at room temperature .

Scientific Research Applications

Chemical Derivatives and Their Applications

4-Amino-2-methoxypyridine and its derivatives have been extensively studied for their potential applications in various fields of scientific research. A notable study focused on the structure-activity relationship of 4-aminopyridine derivatives, including those with a methoxy group, for their ability to block voltage-gated potassium channels. This research highlights the potential of these derivatives in therapy and imaging, especially in the context of multiple sclerosis and as PET imaging agents for detecting demyelinated lesions in rodent models of the disease (Rodríguez-Rangel et al., 2020).

Hydrogen Bonding and Amino-Imino Tautomerization

Another aspect of 4-amino-2-methoxypyridine's research applications involves its hydrogen bonding and amino-imino tautomerization properties. A study on alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid explored these characteristics, suggesting potential implications for the development of molecular sensors and understanding molecular interactions at a fundamental level (Kitamura et al., 2007).

Organic Synthesis and Innovation

In the realm of synthetic chemistry, 4-amino-2-methoxypyridine serves as a building block for more complex molecules. A study on the synthesis of 2-amino-4-methoxypyrimidine demonstrated technological innovation for industrial production, emphasizing the compound's role in facilitating efficient and cost-effective synthetic routes (Xiu-lian, 2009).

Antimicrobial Activity

Further extending its applications, derivatives of 4-amino-2-methoxypyridine have been evaluated for their antimicrobial properties. Research into 4-substituted-N1-2-pyridylsulfanilamide derivatives, starting from 2-amino-4-ethoxycarbonylpyridine, found notable inhibition against B. subtilis, opening avenues for developing new antimicrobial agents (El-Salam & Mohamed, 2005).

Nucleophilic Amination and Alkaloid Synthesis

A novel protocol for nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite was developed, showcasing a concise access to aminopyridines of medicinal interest. This highlights the versatility of 4-amino-2-methoxypyridine derivatives in facilitating the synthesis of biologically active compounds (Pang, Kaga, & Chiba, 2018). Additionally, methoxypyridines have been utilized in the total synthesis of Lycopodium alkaloids, such as lycoposerramine R, demonstrating the compound's importance in the synthesis of complex natural products (Bisai & Sarpong, 2010).

Safety And Hazards

4-Amino-2-methoxypyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQHRSELNPKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942385
Record name 2-Methoxypyridin-4-amine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methoxypyridine

CAS RN

20265-39-8
Record name 2-Methoxypyridin-4-amine
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Record name 2-Methoxypyridin-4-amine
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Record name 4-Amino-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

Na (0.7 g, 30 mmol) was added to methanol (10 mL) at room temperature. Once all Na had dissolved, 2-chloro-4-aminopyridine (0.5 g, 3.9 mmol) was added. The solution was heated to reflux for 16 hours. After the reaction solution cooled to room, it was partitioned between ethyl acetate and water. The aqueous layer was extracted twice with additional ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated under vacuum to give the title product. MS (DCI) m/e 125 (M+H)+.
[Compound]
Name
Na
Quantity
0.7 g
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reactant
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10 mL
Type
reactant
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Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 6.3 g of 2-methoxy-4-nitropyridine N-oxide and 12.6 g of iron powder in 150 ml of acetic acid is heated for 1 hour at 100° C. After cooling, sodium hydroxide is added, the mixture is then filtered and the material on the filter is washed with water. The aqueous phase is extracted with ethyl ether. After drying and concentration, 3.6 g of an oil are recovered which crystallizes to a white solid.
Quantity
6.3 g
Type
reactant
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Quantity
150 mL
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solvent
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12.6 g
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0 (± 1) mol
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